4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene
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Description
4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene is an organic compound that is used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthetic Chemistry Applications
Compounds containing bromo, methoxy, and trifluoromethyl groups are often pivotal intermediates in organic synthesis. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, demonstrates the importance of brominated compounds in pharmaceutical synthesis (Qiu et al., 2009). This suggests that our compound could serve as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Environmental and Material Science
The study on novel brominated flame retardants highlights the growing application of brominated compounds in materials science, particularly for enhancing fire resistance in consumer goods and construction materials (Zuiderveen et al., 2020). While the compound is not directly referenced, the presence of a bromo group suggests potential utility in developing new materials with improved flame retardant properties.
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, compounds related to the methoxy group in our compound, has been extensively reviewed, emphasizing their significance as biomass burning tracers and their role in forming secondary organic aerosols (Liu et al., 2022). This indicates potential environmental implications of our compound, particularly in understanding and mitigating air pollution from organic aerosols.
Pharmacology and Toxicology
Although your request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that the structural elements of the compound are found in various pharmacologically active molecules. Studies on compounds like N-Benzylphenethylamine ("NBOMe") hallucinogens, which share similar structural motifs, provide insight into the complex interactions between chemical structure and biological activity (Halberstadt, 2017). This could suggest avenues for research into the biological activity of our compound, albeit with a focus away from direct pharmacological applications.
properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3O2/c1-20-12-5-2-10(3-6-12)9-21-14-8-11(16)4-7-13(14)15(17,18)19/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMLZTGNXLECJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene |
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